molecular formula C11H20N2O3 B13976438 (S)-2-Methoxycarbonimidoyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 228244-05-1

(S)-2-Methoxycarbonimidoyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13976438
CAS No.: 228244-05-1
M. Wt: 228.29 g/mol
InChI Key: MZVSMJKQUWZXRC-QMMMGPOBSA-N
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Description

Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and an imino(methoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with methoxyamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino(methoxy)methyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (s)-2-(methoxycarbonyl)pyrrolidine-1-carboxylate, while reduction may produce tert-butyl (s)-2-(aminomethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in different scientific research fields highlight its versatility and importance.

Properties

CAS No.

228244-05-1

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(C-methoxycarbonimidoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-5-6-8(13)9(12)15-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

MZVSMJKQUWZXRC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=N)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=N)OC

Origin of Product

United States

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